molecular formula C25H25NO3 B15171358 (6R)-6-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholin-3-one CAS No. 920802-91-1

(6R)-6-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholin-3-one

Cat. No.: B15171358
CAS No.: 920802-91-1
M. Wt: 387.5 g/mol
InChI Key: KZZZJLBEEAECKJ-DEOSSOPVSA-N
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Description

(6R)-6-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholin-3-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-6-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholin-3-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the morpholine ring, followed by the introduction of the benzyloxyphenyl and phenylethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors to ensure consistent reaction conditions and the application of advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(6R)-6-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert ketone groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products

The major products formed from these reactions include oxidized derivatives like carboxylic acids, reduced alcohols, and substituted aromatic compounds.

Scientific Research Applications

(6R)-6-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholin-3-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (6R)-6-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholin-3-one exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways to produce therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (6R)-6-[4-(Methoxy)phenyl]-4-(2-phenylethyl)morpholin-3-one
  • (6R)-6-[4-(Ethoxy)phenyl]-4-(2-phenylethyl)morpholin-3-one

Uniqueness

Compared to similar compounds, (6R)-6-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholin-3-one is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic properties, making it a compound of interest for further research and development.

Properties

CAS No.

920802-91-1

Molecular Formula

C25H25NO3

Molecular Weight

387.5 g/mol

IUPAC Name

(6R)-4-(2-phenylethyl)-6-(4-phenylmethoxyphenyl)morpholin-3-one

InChI

InChI=1S/C25H25NO3/c27-25-19-29-24(17-26(25)16-15-20-7-3-1-4-8-20)22-11-13-23(14-12-22)28-18-21-9-5-2-6-10-21/h1-14,24H,15-19H2/t24-/m0/s1

InChI Key

KZZZJLBEEAECKJ-DEOSSOPVSA-N

Isomeric SMILES

C1[C@H](OCC(=O)N1CCC2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4

Canonical SMILES

C1C(OCC(=O)N1CCC2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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